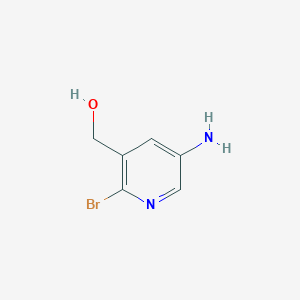

(5-Amino-2-bromopyridin-3-yl)methanol

Description

Contextualization within Pyridine (B92270) Chemistry

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental scaffold in organic chemistry. bldpharm.comgoogle.com Its derivatives are integral components of numerous natural products, including alkaloids, and are found in many commercially available drugs. nih.govuni.lu The electronic nature of the pyridine ring, characterized by a degree of electron deficiency, influences its reactivity, making it susceptible to both electrophilic and nucleophilic substitution reactions, depending on the reaction conditions and the nature of the substituents present. nih.gov

The introduction of various functional groups onto the pyridine ring allows for the fine-tuning of its chemical and physical properties. Halogenated pyridines, for instance, are crucial intermediates in cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Aminopyridines serve as important precursors for a wide range of pharmaceuticals and are also used as ligands in coordination chemistry. The presence of a hydroxymethyl group provides a handle for further functionalization through oxidation, esterification, or etherification.

Significance of Multifunctional Pyridine Derivatives in Organic Synthesis

The strategic placement of multiple functional groups on a single pyridine ring, as seen in (5-Amino-2-bromopyridin-3-yl)methanol, offers significant advantages in organic synthesis. Such multifunctional compounds are highly sought after as they allow for the sequential and regioselective introduction of different molecular fragments, leading to the efficient construction of complex target molecules. This approach, often referred to as diversity-oriented synthesis, is particularly valuable in drug discovery and the development of new materials.

The amino group can act as a nucleophile or be transformed into a diazonium salt for further reactions. The bromine atom is a key functional group for participating in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or it can be converted into a leaving group for nucleophilic substitution. The interplay of these functional groups on the pyridine core provides a powerful platform for generating a diverse array of chemical entities.

Overview of Research Landscape for Halogenated Aminopyridinemethanols

The research landscape for halogenated aminopyridinemethanols is primarily driven by their utility as key intermediates in the synthesis of biologically active compounds. While specific research articles focusing exclusively on this compound are limited, the broader class of compounds is frequently cited in the patent literature for the preparation of inhibitors of various enzymes, such as kinases, which are important targets in cancer therapy.

For instance, related structures are often employed as starting materials in the synthesis of fused heterocyclic systems, where the functional groups on the pyridine ring are used to construct adjacent rings. The general synthetic strategies for accessing halogenated aminopyridines often involve multi-step sequences starting from readily available pyridine derivatives, followed by functional group interconversions. The synthesis of related brominated aminopyridines has been described, often involving the bromination of an appropriately substituted aminopyridine precursor. The introduction of the methanol (B129727) group can be achieved through the reduction of a corresponding carboxylic acid or ester.

While detailed research findings on this compound itself are not extensively documented in publicly accessible academic literature, its commercial availability from various chemical suppliers suggests its use as a building block in proprietary research and development projects, likely within the pharmaceutical and agrochemical industries. The data available from these suppliers provides basic physical and chemical properties of the compound.

Chemical and Physical Properties of this compound and Related Isomers

| Property | This compound | (3-Amino-5-bromopyridin-2-yl)methanol researchgate.net | (2-Amino-5-bromopyridin-3-yl)methanol google.com |

| CAS Number | 1805614-52-1 | 1363381-68-3 researchgate.net | 335031-01-1 google.com |

| Molecular Formula | C₆H₇BrN₂O | C₆H₇BrN₂O | C₆H₇BrN₂O |

| Molecular Weight | 203.04 g/mol | 203.04 g/mol | 203.04 g/mol |

| Appearance | Not specified | Solid | Not specified |

| Purity | >95% (typically) | >95% (typically) | >98% (typically) |

Structure

3D Structure

Properties

IUPAC Name |

(5-amino-2-bromopyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O/c7-6-4(3-10)1-5(8)2-9-6/h1-2,10H,3,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYPOVDFPFWNDDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CO)Br)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure and Reactivity Principles of 5 Amino 2 Bromopyridin 3 Yl Methanol

Structural Conformations and Isomerism

The structural landscape of (5-Amino-2-bromopyridin-3-yl)methanol is shaped by the potential for rotational isomerism and tautomerism, phenomena common in substituted pyridines.

Tautomerism: Aminopyridines can exist in tautomeric equilibrium between the amino form and the imino form. ijret.orgresearchgate.net For this compound, this equilibrium would involve the migration of a proton from the amino group to the ring nitrogen, forming the corresponding imino tautomer. Spectroscopic and computational studies on various aminopyridines have consistently shown that the amino tautomer is overwhelmingly favored under normal conditions. nih.govnih.govrsc.orgnih.gov This preference is attributed to the preservation of the aromaticity of the pyridine (B92270) ring in the amino form.

A structural isomer, (5-Amino-3-bromopyridin-2-yl)methanol, exists where the positions of the bromine and hydroxymethyl groups are swapped. ijret.orgbldpharm.com This highlights the critical importance of precise substituent placement in defining the molecule's identity and, consequently, its chemical and physical properties.

Electronic Properties and Aromaticity of the Pyridine Ring

The pyridine ring in this compound is an aromatic system, characterized by a cyclic, planar structure with six delocalized π-electrons. However, the presence of the nitrogen atom and the various substituents significantly influences the electronic distribution within this ring.

The nitrogen atom is more electronegative than the carbon atoms, leading to an uneven distribution of electron density. This inherent polarity deactivates the pyridine ring towards electrophilic aromatic substitution compared to benzene. The substituents further modulate this electronic landscape. The amino group at the C5 position is a strong electron-donating group through resonance (+M effect), which increases the electron density on the pyridine ring, particularly at the ortho and para positions relative to it (C4 and C6). Conversely, the bromine atom at the C2 position is an electron-withdrawing group through its inductive effect (-I effect) but can also donate electron density through resonance (+M effect). The hydroxymethyl group at the C3 position is generally considered to be a weak electron-withdrawing group through its inductive effect.

Computational studies, such as Density Functional Theory (DFT) calculations, on aminopyridines have shown that the Highest Occupied Molecular Orbital (HOMO) is typically located over the pyridine ring, while the Lowest Unoccupied Molecular Orbital (LUMO) is often associated with the amino group, suggesting the potential for intramolecular charge transfer. ijret.org The HOMO-LUMO energy gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. For aminopyridines, these gaps are relatively low, indicating a high degree of polarizability and chemical reactivity. ijret.org

Calculated Electronic Properties of Substituted Pyridines

| Property | 2-Aminopyridine (B139424) | 3-Aminopyridine (B143674) | 4-Aminopyridine (B3432731) | 3,4-Diaminopyridine |

|---|

| HOMO-LUMO Energy Gap (eV) | -0.2624 | -0.1915 | -0.2723 | -0.2828 |

Data obtained from DFT calculations at the B3LYP/6-311G++(d,p) level. ijret.org

Reactivity of the Amino Group

The amino group at the C5 position is a key functional group that significantly influences the reactivity of the molecule. Its lone pair of electrons can participate in various chemical transformations.

Basicity: The amino group imparts basic character to the molecule, allowing it to be protonated by acids. However, the basicity of the exocyclic amino group is generally lower than that of the ring nitrogen in aminopyridines.

N-Acylation and N-Alkylation: The nucleophilic nature of the amino group makes it susceptible to reactions with electrophiles. N-acylation can be achieved using acylating agents like acid chlorides or anhydrides to form the corresponding amides. rsc.orgresearchgate.netnih.govsemanticscholar.orgmdpi.com Similarly, N-alkylation can occur with alkyl halides, although controlling the degree of alkylation can be challenging. mdpi.com These reactions are fundamental in modifying the properties of the molecule and for the synthesis of more complex derivatives.

Diazotization: Primary aromatic amines can undergo diazotization upon treatment with nitrous acid. This reaction would convert the amino group into a diazonium salt, which is a versatile intermediate that can be subsequently replaced by a wide range of other functional groups.

Reactivity of the Bromine Substituent

The bromine atom at the C2 position is a versatile handle for a variety of synthetic transformations, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently electron-deficient, which facilitates nucleophilic aromatic substitution, particularly at the C2 and C4 positions. nih.govyoutube.comnih.gov The presence of the electron-withdrawing bromine atom further activates the C2 position for attack by nucleophiles. This allows for the displacement of the bromide ion by various nucleophiles, such as amines, alkoxides, and thiolates, providing a route to a diverse range of substituted pyridines. youtube.comresearchgate.net

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond is highly amenable to various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromopyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the C2 position. nih.govresearchgate.netnih.gov

Buchwald-Hartwig Amination: This is a palladium-catalyzed method for the formation of carbon-nitrogen bonds. It allows for the coupling of the bromopyridine with primary or secondary amines to introduce a new amino substituent at the C2 position. researchgate.net

Heck Coupling: This reaction couples the bromopyridine with an alkene to form a substituted alkene.

Sonogashira Coupling: This involves the coupling of the bromopyridine with a terminal alkyne to introduce an alkynyl group.

The efficiency and selectivity of these cross-coupling reactions can be influenced by the choice of palladium catalyst, ligands, base, and reaction conditions.

Reactivity of the Hydroxymethyl Moiety

The hydroxymethyl group at the C3 position offers another site for chemical modification.

Oxidation: The primary alcohol of the hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid using a variety of oxidizing agents. bldpharm.comnih.govresearchgate.netsemanticscholar.org The choice of oxidant will determine the final oxidation state. For example, mild oxidizing agents like manganese dioxide (MnO₂) might selectively oxidize the alcohol to the aldehyde, while stronger oxidants like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely lead to the carboxylic acid.

Esterification and Etherification: The hydroxyl group can undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. It can also be converted into an ether through Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide.

Substitution: The hydroxyl group can be converted into a better leaving group, such as a tosylate or a halide, which can then be displaced by various nucleophiles. For example, treatment with thionyl chloride (SOCl₂) can convert the hydroxymethyl group into a chloromethyl group, which is more susceptible to nucleophilic attack. ijret.org

Advanced Synthetic Methodologies for 5 Amino 2 Bromopyridin 3 Yl Methanol and Its Analogs

Strategies for Constructing the Pyridine (B92270) Core with Amino and Halogen Substitutions

The de novo synthesis of a polysubstituted pyridine ring, while possible, often presents challenges in controlling regiochemistry, especially with multiple distinct functional groups. Classical methods like the Hantzsch pyridine synthesis or variations involving the condensation of 1,5-dicarbonyl compounds with an ammonia (B1221849) source can provide access to pyridine cores. baranlab.org However, for a specific and unsymmetrical substitution pattern as seen in (5-Amino-2-bromopyridin-3-yl)methanol, these methods may require complex, multi-step preparations of the acyclic precursors and can result in mixtures of isomers.

More contemporary approaches utilize multicomponent reactions (MCRs) or transition-metal-catalyzed cyclizations to build the pyridine scaffold. rsc.orgresearchgate.net These methods can offer higher efficiency and convergence. For instance, reactions involving O-acetyl ketoximes and α,β-unsaturated aldehydes, synergistically catalyzed by copper(I) and a secondary amine, provide a modular synthesis of various substituted pyridines. organic-chemistry.org Despite these advances, the most common and often more practical approach for obtaining highly functionalized pyridines like the target compound is the stepwise, directed functionalization of a pre-existing, simpler pyridine derivative. This strategy allows for greater control over the introduction of each substituent at a specific position.

Directed Functionalization of Pyridine Rings

A more controlled and widely used approach to synthesizing this compound involves the sequential introduction of the required functional groups onto a pyridine starting material. A plausible synthetic pathway begins with a precursor like 5-aminonicotinic acid, which already contains the correct C3 and C5 substitution, followed by reduction and regioselective halogenation.

Regioselective Bromination Approaches

Regioselective bromination is a critical step in the synthesis of halogenated pyridines. The outcome of the reaction is governed by the electronic and steric properties of the substituents already present on the ring. ulethbridge.ca In a hypothetical synthesis of the target compound from (5-aminopyridin-3-yl)methanol, the powerful electron-donating amino group at the C5 position acts as a strong ortho, para-director, activating the C2, C4, and C6 positions for electrophilic substitution. wikipedia.orgyoutube.com The hydroxymethyl group at C3 is a weakly activating ortho, para-director.

To achieve selective bromination at the C2 position (para to the amino group), careful selection of the brominating agent and reaction conditions is essential.

Direct Bromination: Using molecular bromine in polar solvents like acetic acid is a common method. For example, the bromination of 2-aminopyridine (B139424) with bromine in acetic acid yields 2-amino-5-bromopyridine (B118841), demonstrating the preference for para-bromination relative to the amino group. orgsyn.org A similar regiochemical outcome would be expected for (5-aminopyridin-3-yl)methanol.

N-Bromosuccinimide (NBS): NBS is a milder and often more selective brominating agent used for activated aromatic systems. mdpi.com Its use can help minimize over-bromination or the formation of undesired isomers.

Protecting Group Strategy: To enhance selectivity, the highly activating amino group can be temporarily protected, for instance, as an acetamide. This moderates its activating effect and can alter the regiochemical outcome of the bromination step. researchgate.net

The table below summarizes conditions for the regioselective bromination of aminopyridine derivatives.

| Starting Material | Brominating Agent | Solvent/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | Br₂ | Acetic Acid | 2-Amino-5-bromopyridine | 62-67% | orgsyn.org |

| 2-Aminopyridine (as acetamide) | Br₂ | - | 2-Acetamido-5-bromopyridine | - | researchgate.net |

| Fused Pyridine N-Oxides | Tetrabutylammonium bromide / p-Ts₂O | - | C2-Brominated products | High | tcichemicals.com |

Introduction of the Amino Group

An alternative synthetic strategy involves introducing the amino group onto a pyridine ring that already contains the bromo and hydroxymethyl functionalities. This is typically achieved through a two-step process of nitration followed by reduction. For a precursor like (2-bromopyridin-3-yl)methanol, the directing effects of the existing substituents would be critical. The bromine atom is a deactivating but ortho, para-directing group. libretexts.org The hydroxymethyl group is a weakly activating ortho, para-director. Electrophilic nitration would likely yield a mixture of isomers, potentially making this a less efficient route compared to brominating an amino-substituted precursor.

A more versatile method for introducing an amino group is through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, using ammonia or an ammonia equivalent. This is discussed in section 3.3.1 as a derivatization strategy but can also be considered a primary synthesis tool.

Selective Hydroxymethylation Reactions

The introduction of a hydroxymethyl group at a specific position on the pyridine ring can be accomplished through several methods. One of the most straightforward approaches is the reduction of a carboxylic acid or ester group. For the synthesis of this compound, a logical precursor would be a 5-amino-2-bromonicotinic acid derivative.

The reduction of nicotinic acid derivatives to the corresponding pyridyl-methanols is a well-established transformation. A common two-step procedure involves the initial esterification of the carboxylic acid (e.g., with methanol (B129727) and a catalytic amount of sulfuric acid to form the methyl ester), followed by reduction. scholarsresearchlibrary.comresearchgate.net While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, a milder and safer system using sodium borohydride (B1222165) (NaBH₄) in methanol can also reduce the ester to the primary alcohol in high yields. scholarsresearchlibrary.comresearchgate.net This method's affordability and operational simplicity make it suitable for larger-scale synthesis. researchgate.net

Direct C-H hydroxymethylation of pyridines is a more advanced but challenging strategy. These reactions often require activation of the pyridine ring, for example by N-alkylation to form a pyridinium (B92312) salt, followed by treatment with a C1 source like formaldehyde. researchgate.netnih.gov The regioselectivity of such reactions is highly dependent on the substitution pattern of the pyridine. Recent advances have also demonstrated C3-selective hydroxylation of pyridines via photochemical isomerization of pyridine N-oxides, offering a metal-free alternative for accessing 3-hydroxypyridines. nih.govacs.org

Cross-Coupling Strategies for Derivatization

The bromine atom at the C2 position of this compound serves as a versatile synthetic handle for further molecular elaboration through various cross-coupling reactions. These reactions enable the formation of new carbon-carbon or carbon-heteroatom bonds, allowing for the synthesis of a diverse library of analogs.

Palladium-Catalyzed C-N Coupling (e.g., Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds from aryl halides (or triflates) and amines. wikipedia.orgrug.nl This reaction is particularly useful for derivatizing the C-Br bond of this compound to introduce a wide variety of primary or secondary alkyl or aryl amines at the C2 position.

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base (commonly a strong, non-nucleophilic base like sodium tert-butoxide), and finally, reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. wikipedia.org

The success of the Buchwald-Hartwig amination on bromopyridine substrates often depends on the choice of phosphine (B1218219) ligand coordinated to the palladium center. The pyridine nitrogen and the existing amino group on the ring can potentially chelate the palladium catalyst, inhibiting the catalytic cycle. To overcome this, bulky, electron-rich mono- or bidentate phosphine ligands are employed. researchgate.net Ligands developed by the Buchwald and Hartwig groups, such as bulky dialkylbiaryl phosphines (e.g., BrettPhos, RuPhos) and ferrocene-based ligands, have proven highly effective for the amination of challenging heteroaryl halides, including electron-rich and sterically hindered bromopyridines. rug.nl

The table below presents examples of Buchwald-Hartwig amination reactions performed on various bromopyridine substrates.

| Aryl Bromide | Amine | Catalyst System (Pd Source / Ligand) | Base | Yield | Reference |

|---|---|---|---|---|---|

| 2-Bromopyridine (B144113) | Volatile amines (e.g., Methylamine) | Pd(OAc)₂ / dppp | NaOt-Bu | 55-98% | researchgate.net |

| Aryl Bromides | Aniline | Pd(OAc)₂ / XPhos | t-BuONa | - | researchgate.net |

| Aryl Chlorides | Secondary Amines | - / RuPhos | - | - | rug.nl |

| Aryl Mesylates | Primary Amines | - / BrettPhos | - | - | rug.nl |

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Derivatization

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for forming carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl compounds. nih.govlibretexts.org The presence of a bromine atom at the C2 position of this compound makes it an ideal substrate for such transformations, allowing for the introduction of a diverse array of aryl and heteroaryl substituents.

Research on the structurally similar compound, 5-bromo-2-methylpyridin-3-amine (B1289001), demonstrates the feasibility and efficiency of this approach. nih.govresearchgate.net Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are highly effective for these reactions. The coupling can be performed on the free amine or its N-acetylated derivative, N-[5-bromo-2-methylpyridine-3-yl]acetamide, with various arylboronic acids. nih.gov The reactions are typically carried out in a solvent mixture of 1,4-dioxane (B91453) and water with a base like potassium phosphate (B84403) (K₃PO₄) at elevated temperatures (85–95 °C), affording the desired 5-aryl pyridine derivatives in moderate to good yields. nih.gov The tolerance of the free amino group under these conditions highlights the robustness of the Suzuki-Miyaura coupling for functionalized pyridine substrates. nih.gov

The general catalytic cycle involves the oxidative addition of the bromopyridine to the Pd(0) catalyst, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org The choice of ligand, base, and solvent system is critical for optimizing reaction efficiency and preventing side reactions like protodeboronation of the boronic acid. nih.govorganic-chemistry.org

| Arylboronic Acid | Product | Yield (%) | Reaction Conditions |

|---|---|---|---|

| 4-Methylphenylboronic acid | 5-(4-Methylphenyl)-2-methylpyridin-3-amine | 75 | Pd(PPh₃)₄ (5 mol%), K₃PO₄, 1,4-dioxane/H₂O, 85–95 °C, >15 h |

| 3,5-Dimethylphenylboronic acid | 5-(3,5-Dimethylphenyl)-2-methylpyridin-3-amine | 72 | |

| 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 78 | |

| 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-2-methylpyridin-3-amine | 68 |

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Goldberg Reaction)

Beyond C-C bond formation, the functionalization of the 2-bromo position can be achieved via C-N bond-forming reactions. The Goldberg reaction, a copper-catalyzed N-arylation of amides, amines, and other nitrogen nucleophiles, is a valuable tool for this purpose. mdpi.comnih.gov This reaction provides a direct route to N-substituted aminopyridines by coupling an amine with the bromopyridine core.

Studies on 2-bromopyridine have shown that it can be efficiently coupled with various secondary amides using a catalytic system typically composed of copper(I) iodide (CuI) and a ligand such as 1,10-phenanthroline. mdpi.comresearchgate.net These reactions are generally performed in a solvent like toluene (B28343) or tert-amyl alcohol with a base such as potassium phosphate, yielding the corresponding N-(2-pyridyl)amides in high yields. researchgate.net This methodology could be applied to this compound or its derivatives to introduce diverse amine functionalities at the C2 position, replacing the bromine atom. The presence of other functional groups, such as the primary amine and hydroxymethyl group, would require careful optimization of reaction conditions or the use of protecting groups to ensure selectivity.

Furthermore, direct amination of bromopyridines using aqueous ammonia catalyzed by copper(I) oxide (Cu₂O) has been reported, offering a straightforward method to synthesize aminopyridine derivatives. researchgate.net This highlights the versatility of copper catalysis in forming C-N bonds with pyridine substrates.

| Amide/Amine | Catalyst System | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| N-Methylformamide | CuI / 1,10-phenanthroline | K₃PO₄ | Toluene | Reflux | Excellent |

| N-Methylacetamide | CuI / 1,10-phenanthroline | K₃PO₄ | Toluene | Reflux | High |

| Aqueous Ammonia | Cu₂O | - | - | Mild | Good |

Reductive Transformations for Hydroxymethyl Group Formation

The hydroxymethyl group at the C3 position is a key functional handle on the molecule. A common synthetic route to this moiety involves the reduction of a corresponding carboxylic acid or its ester derivative. In the context of this compound, the precursor would be 2-amino-5-bromonicotinic acid or its ester. nih.gov

The reduction of carboxylic acid esters to primary alcohols is a fundamental transformation in organic synthesis. For substrates containing multiple functional groups, chemoselectivity is paramount. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective, milder reagents are often preferred to avoid unwanted side reactions. A widely used and effective method for the reduction of amino acid esters to amino alcohols is the use of sodium borohydride (NaBH₄) in the presence of methanol. researchgate.net This system is known to reduce esters to alcohols under mild conditions, often in a short reaction time and with high yields.

Alternatively, the reduction can be performed in a two-step sequence where the carboxylic acid is first converted to a mixed anhydride (B1165640) (e.g., using ethyl chloroformate) and then reduced with NaBH₄. core.ac.uk This method often proceeds with high efficiency and avoids the highly reactive conditions associated with LiAlH₄. The direct reduction of N-protected amino acid esters with diisobutylaluminum hydride (DIBAL-H) can be challenging, as the reaction sometimes stops at the aldehyde stage. core.ac.uk Therefore, borohydride-based methods are generally more reliable for achieving complete reduction to the alcohol.

Stereoselective Synthesis and Chiral Induction

The synthesis of enantiomerically pure analogs of this compound, where the carbon of the hydroxymethyl group becomes a stereocenter, requires advanced stereoselective methods. A primary strategy to achieve this is through the asymmetric reduction of a prochiral ketone precursor, such as (5-amino-2-bromopyridin-3-yl)(aryl)ketone.

Transition-metal-catalyzed asymmetric hydrogenation and transfer hydrogenation are powerful techniques for this purpose. wikipedia.orgsigmaaldrich.com Catalysts derived from ruthenium, rhodium, or iridium, complexed with chiral ligands (e.g., BINAP derivatives), can reduce ketones to chiral secondary alcohols with high enantioselectivity (ee). thieme-connect.com The choice of catalyst, ligand, and reaction conditions is crucial for achieving high levels of stereocontrol.

Another well-established method is the Corey-Bakshi-Shibata (CBS) reduction, which utilizes a chiral oxazaborolidine catalyst with a stoichiometric borane (B79455) source (e.g., borane-dimethyl sulfide (B99878) complex). uwindsor.ca This method is highly effective for the asymmetric reduction of a wide range of ketones, including those with heteroaromatic substituents. thieme-connect.com Recent advances have also explored visible-light-activated asymmetric alkylation of pyridine-based ketones, which can deliver chiral tertiary alcohols with high enantiomeric excess. acs.org These methodologies provide a robust toolkit for accessing chiral pyridinylmethanol derivatives.

One-Pot and Multicomponent Reactions in Synthesis

One-pot and multicomponent reactions (MCRs) offer significant advantages in terms of efficiency, atom economy, and operational simplicity by combining multiple synthetic steps into a single procedure. jocpr.com These strategies are particularly valuable for constructing complex, highly functionalized heterocyclic scaffolds like the aminopyridine core of the target molecule.

While a direct one-pot synthesis of this compound is not explicitly reported, various MCRs for the synthesis of substituted pyridines are well-documented and could be adapted. For instance, three-component reactions involving an aldehyde, malononitrile, and a thiol or other active methylene (B1212753) compound can rapidly generate polysubstituted pyridine rings. jocpr.com Another approach involves a two-pot, three-component synthesis based on a redox-neutral catalytic intermolecular aza-Wittig reaction followed by a Diels-Alder cycloaddition to form diverse pyridine structures. nih.gov

These methods allow for the convergent assembly of the pyridine core with various substituents. By carefully selecting the starting materials, it is conceivable to design a multicomponent strategy that installs the required amino group and a precursor to the hydroxymethyl group (such as an ester or nitrile) onto the pyridine ring in a single, efficient operation. researchgate.net Such an approach would represent a highly streamlined route to this class of compounds and their analogs.

Chemical Transformations and Reaction Pathways of 5 Amino 2 Bromopyridin 3 Yl Methanol

Transformations at the Bromine Position

The bromine atom at the C2 position of the pyridine (B92270) ring is a key site for synthetic modification, primarily serving as a leaving group in nucleophilic substitution and as a handle for metal-catalyzed cross-coupling reactions.

Nucleophilic Substitution Reactions

The carbon-bromine bond in (5-Amino-2-bromopyridin-3-yl)methanol is susceptible to nucleophilic attack. The carbon atom attached to the bromine is electron-deficient due to the inductive effects of both the electronegative bromine atom and the ring nitrogen, rendering it an electrophilic center. pressbooks.pub In a nucleophilic aromatic substitution reaction, a nucleophile replaces the bromide leaving group. pressbooks.pub

The general mechanism involves the attack of a nucleophile on the electrophilic carbon, leading to the formation of a transient, negatively charged intermediate (a Meisenheimer complex), followed by the expulsion of the bromide ion to restore the aromaticity of the pyridine ring. The rate and success of these reactions depend on the strength of the nucleophile and the reaction conditions. Common nucleophiles for this type of transformation include alkoxides, thiolates, and amines.

Metal-Mediated Carbon-Carbon Bond Formation

The bromine atom provides a reactive site for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for constructing new carbon-carbon bonds. emory.edu

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile reaction that forms a carbon-carbon bond between an organoboron compound (such as a boronic acid or ester) and an aryl or vinyl halide. libretexts.orgorganic-chemistry.org this compound can serve as the aryl halide component in this reaction. The process is typically catalyzed by a palladium(0) complex in the presence of a base. libretexts.org The base is required to activate the organoboron reagent, facilitating the transmetalation step in the catalytic cycle. organic-chemistry.org This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. organic-chemistry.org For instance, the Suzuki coupling of the related compound 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully demonstrated. mdpi.comresearchgate.net

| Arylboronic Acid (Ar-B(OH)₂) | Catalyst/Base System | Expected Product |

|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | (5-Amino-2-phenylpyridin-3-yl)methanol |

| 4-Methoxyphenylboronic acid | Pd(OAc)₂/PCy₃ / K₂CO₃ | (5-Amino-2-(4-methoxyphenyl)pyridin-3-yl)methanol |

| Thiophene-2-boronic acid | Pd(PPh₃)₄ / Na₂CO₃ | (5-Amino-2-(thiophen-2-yl)pyridin-3-yl)methanol |

| Pyridine-3-boronic acid | Pd₂(dba)₃/P(t-Bu)₃ / Cs₂CO₃ | (5-Amino-2-(pyridin-3-yl)pyridin-3-yl)methanol |

Sonogashira Coupling

The Sonogashira coupling reaction is an effective method for forming a bond between a C(sp²) of an aryl halide and a C(sp) of a terminal alkyne. libretexts.org The reaction is co-catalyzed by palladium and copper(I) complexes and requires a base, typically an amine, which can also serve as the solvent. organic-chemistry.orgwikipedia.org This transformation is highly valued for the synthesis of arylalkynes and conjugated enynes under mild conditions. libretexts.orgwikipedia.org The utility of this reaction has been shown with similar substrates, such as the coupling of 2-amino-3-bromopyridines with various terminal alkynes, which proceeds in high yields. scirp.org

| Terminal Alkyne (R-C≡CH) | Catalyst/Base System | Expected Product |

|---|---|---|

| Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI / Et₃N | (5-Amino-2-(phenylethynyl)pyridin-3-yl)methanol |

| Ethynyltrimethylsilane | Pd(PPh₃)₄/CuI / Et₃N | (5-Amino-2-((trimethylsilyl)ethynyl)pyridin-3-yl)methanol |

| Propargyl alcohol | Pd(CF₃COO)₂/PPh₃/CuI / Et₃N | (5-Amino-2-(3-hydroxyprop-1-yn-1-yl)pyridin-3-yl)methanol |

| 1-Heptyne | Pd(PPh₃)₂Cl₂/CuI / Piperidine | (5-Amino-2-(hept-1-yn-1-yl)pyridin-3-yl)methanol |

Transformations Involving the Amino Group

The primary amino group at the C5 position is a versatile functional handle, acting as a nucleophile and a precursor for diazonium salts, and enabling the formation of various derivatives.

Acylation and Sulfonylation Reactions

The nucleophilic nature of the primary amino group allows it to readily react with acylating and sulfonylating agents.

Acylation: This reaction involves treating this compound with an acyl halide or an acid anhydride (B1165640) to form an N-acyl derivative (an amide). For example, reacting the parent amine with acetic anhydride would yield N-(2-bromo-5-(hydroxymethyl)pyridin-3-yl)acetamide. mdpi.com This transformation is often used to protect the amino group during subsequent reactions or to introduce specific functionalities that can alter the molecule's biological or physical properties. mdpi.comresearchgate.net

Sulfonylation: In a similar fashion, the amino group can react with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base to form the corresponding sulfonamide. This reaction is also a common strategy for derivatization in medicinal chemistry.

Diazotization and Electrophilic Aromatic Substitution

The primary aromatic amino group is a key precursor for diazotization, a process that converts it into a highly versatile diazonium salt. byjus.com

Diazotization: The reaction of this compound with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid like HCl, yields a diazonium salt. byjus.comorganic-chemistry.org The resulting diazonium group (-N₂⁺) is an excellent leaving group as dinitrogen gas (N₂). masterorganicchemistry.com This allows for its replacement by a wide array of nucleophiles through reactions like the Sandmeyer reaction (using CuCl, CuBr, CuCN) or the Schiemann reaction (using HBF₄ for fluorination). organic-chemistry.orgmasterorganicchemistry.com This pathway allows the introduction of halides, cyano, hydroxyl, and other groups in place of the original amino group. masterorganicchemistry.comheteroletters.org

Electrophilic Aromatic Substitution (EAS): The amino group is a powerful activating group that directs incoming electrophiles to the ortho and para positions. wikipedia.org However, the pyridine ring is inherently electron-deficient and generally unreactive towards EAS. wikipedia.org Furthermore, the strongly acidic conditions required for many EAS reactions (e.g., nitration, sulfonation) would protonate the pyridine nitrogen and the amino group, converting the latter into a deactivating, meta-directing ammonium (B1175870) (-NH₃⁺) group, further hindering the reaction. masterorganicchemistry.comlibretexts.org Therefore, direct electrophilic substitution on the pyridine ring of this compound is challenging and less common than transformations at the existing functional groups.

Formation of Imine or Heterocyclic Derivatives

The reactivity of the amino group also lends itself to the formation of imines and the construction of more complex heterocyclic systems.

Imine Formation: Primary amines condense with aldehydes or ketones to form imines, also known as Schiff bases. nih.govredalyc.org The reaction between this compound and an aldehyde or ketone, often under acidic catalysis with removal of water, would yield the corresponding N-substituted imine derivative. nih.gov This reaction is generally reversible. nih.gov

Formation of Heterocyclic Derivatives: The amino group can act as a nucleophile in cyclization reactions to form new heterocyclic rings. nih.gov For example, reaction with 1,3-dicarbonyl compounds can lead to the formation of fused pyrimidine (B1678525) rings. The presence of the adjacent hydroxymethyl group could also participate in intramolecular cyclization reactions, potentially forming fused oxazine (B8389632) derivatives under appropriate conditions. The synthesis of diverse heterocyclic structures from aminopyridine precursors is a well-established strategy in organic synthesis. researchgate.net

Transformations of the Hydroxymethyl Group

Oxidation to Carbonyl or Carboxyl Functions

The primary alcohol of this compound can be selectively oxidized to yield either the corresponding aldehyde, 5-amino-2-bromopyridine-3-carbaldehyde, or the carboxylic acid, 5-amino-2-bromonicotinic acid. The choice of oxidant and reaction conditions dictates the final product.

Mild oxidizing agents are typically employed for the synthesis of the aldehyde to prevent over-oxidation to the carboxylic acid. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or conditions used in Swern or Dess-Martin periodinane oxidations are effective for this transformation. The resulting aldehyde is a valuable intermediate for reactions such as reductive amination, Wittig reactions, and the formation of imines.

For the formation of 5-amino-2-bromonicotinic acid, stronger oxidizing agents are required. Common methods include the use of potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃ in sulfuric acid), or ruthenium tetroxide (RuO₄). The resulting carboxylic acid introduces a key functional group for amide bond formation, esterification, or further derivatization.

Table 1: Representative Oxidation Reactions of Pyridyl Methanols

| Starting Material | Reagent(s) | Product | Reaction Type |

|---|---|---|---|

| This compound | MnO₂, PCC, or Dess-Martin Periodinane | 5-Amino-2-bromopyridine-3-carbaldehyde | Aldehyde Synthesis |

| This compound | KMnO₄, Jones Reagent, or RuO₄ | 5-Amino-2-bromonicotinic acid | Carboxylic Acid Synthesis |

Esterification and Etherification

The hydroxyl group can be readily converted into esters and ethers, which can serve as protecting groups or introduce new functionalities.

Esterification can be achieved through several standard protocols. The Fischer esterification, involving reaction with a carboxylic acid in the presence of a strong acid catalyst, is a common method. Alternatively, for more sensitive substrates, acylation with an acid chloride or anhydride in the presence of a base like pyridine or triethylamine (B128534) is highly effective. More advanced methods, such as the Yamaguchi esterification, utilize a mixed anhydride intermediate to facilitate ester formation under mild conditions, which is suitable for complex and sterically hindered substrates.

Etherification is most commonly accomplished via the Williamson ether synthesis. This involves deprotonation of the hydroxymethyl group with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. The subsequent reaction of this nucleophilic alkoxide with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction yields the desired ether. This method allows for the introduction of a wide variety of alkyl or aryl groups.

Conversion to Halogenated Methyl Groups

The hydroxymethyl group can be converted to a more reactive halomethyl group (e.g., -CH₂Cl, -CH₂Br), which is an excellent electrophile for nucleophilic substitution reactions.

A standard method for this transformation is the reaction with thionyl chloride (SOCl₂) to produce the chloromethyl derivative, (5-amino-2-bromopyridin-3-yl)methyl chloride. google.com Similarly, phosphorus tribromide (PBr₃) can be used to synthesize the bromomethyl analogue.

Another widely used method is the Appel reaction, which employs a combination of triphenylphosphine (B44618) (PPh₃) and a tetrahalomethane (e.g., CCl₄ or CBr₄). wikipedia.orgorganic-chemistry.orgnrochemistry.comjk-sci.comalfa-chemistry.com This reaction proceeds under mild conditions and is known for its high yields and compatibility with various functional groups. organic-chemistry.orgalfa-chemistry.com The reaction mechanism involves the formation of an oxyphosphonium intermediate, which is subsequently displaced by a halide ion in an Sₙ2 reaction, leading to inversion of configuration at a stereocenter. organic-chemistry.orgnrochemistry.com

Table 2: Common Methods for Halogenation of the Hydroxymethyl Group

| Reagent(s) | Product Functional Group | Method |

|---|---|---|

| Thionyl Chloride (SOCl₂) | Chloromethyl (-CH₂Cl) | Direct Chlorination |

| Phosphorus Tribromide (PBr₃) | Bromomethyl (-CH₂Br) | Direct Bromination |

| PPh₃, CCl₄ | Chloromethyl (-CH₂Cl) | Appel Reaction |

| PPh₃, CBr₄ | Bromomethyl (-CH₂Br) | Appel Reaction |

Selective Functionalization and Derivatization for Complex Molecular Architectures

This compound is a trifunctional building block, offering three distinct reactive sites: the 5-amino group, the 2-bromo substituent, and the 3-hydroxymethyl group. The differential reactivity of these groups allows for selective and sequential modifications, making this compound a versatile scaffold for the synthesis of complex, highly substituted pyridine derivatives.

Reactions at the 5-Amino Group: The primary amino group is a potent nucleophile and can be selectively acylated or sulfonylated. For instance, reaction with an acyl chloride (R-COCl) or anhydride in the presence of a non-nucleophilic base will selectively form an amide. mdpi.com This modification can be used to introduce a wide variety of substituents or to protect the amino group while other positions are being functionalized. The relative nucleophilicity of the amino group is generally higher than that of the hydroxyl group, often allowing for chemoselective N-acylation without protection of the alcohol. nih.gov

Reactions at the 2-Bromo Position: The bromine atom is ideally positioned for transition-metal-catalyzed cross-coupling reactions. This enables the formation of new carbon-carbon or carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The palladium-catalyzed reaction with aryl or heteroaryl boronic acids or esters is a powerful method for introducing diverse aromatic systems at the C2 position. mdpi.comresearchgate.netresearchgate.net This reaction is widely used in medicinal chemistry to build biaryl structures. researchgate.netnih.gov

Buchwald-Hartwig Amination: The bromo group can be substituted with a variety of primary or secondary amines using a palladium catalyst and a suitable phosphine (B1218219) ligand. nih.govresearchgate.netwikipedia.orgchemspider.com This allows for the synthesis of 2-aminopyridine (B139424) derivatives, which are common motifs in pharmaceuticals.

Sonogashira Coupling: Reaction with terminal alkynes under palladium/copper catalysis introduces an alkynyl substituent, a versatile handle for further transformations like click chemistry or cyclization reactions.

Reactions at the 3-Hydroxymethyl Group: As detailed in section 4.3, this group can be oxidized, esterified, etherified, or converted into a halomethyl group. These transformations can be performed before or after modifications at the C2 and C5 positions, depending on the desired synthetic strategy and the compatibility of the functional groups.

By strategically combining these transformations, complex molecular architectures can be assembled. For example, one could first protect the amino group via acylation, then perform a Suzuki coupling at the bromo position, and finally oxidize the hydroxymethyl group to a carboxylic acid for subsequent amide coupling. This stepwise functionalization highlights the utility of this compound as a key intermediate in synthetic organic chemistry. vulcanchem.com

Table 3: Orthogonal Reactivity of this compound

| Position | Functional Group | Typical Reaction Type | Reagents/Catalysts | Product |

|---|---|---|---|---|

| C5 | Amino (-NH₂) | Acylation | Acyl Chloride, Base | Amide |

| C2 | Bromo (-Br) | Suzuki Coupling | R-B(OH)₂, Pd Catalyst, Base | 2-Aryl/Heteroaryl Pyridine |

| C2 | Bromo (-Br) | Buchwald-Hartwig | R₂NH, Pd Catalyst, Ligand, Base | 2-Amino Pyridine |

| C3 | Hydroxymethyl (-CH₂OH) | Oxidation | MnO₂ | Aldehyde |

Advanced Spectroscopic and Crystallographic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

For comparison, the ¹H NMR and ¹³C NMR spectral data for 2-Amino-5-bromopyridine (B118841) and 2-Bromopyridine (B144113) are presented. In (5-Amino-2-bromopyridin-3-yl)methanol, the pyridine (B92270) ring protons would likely appear in the aromatic region, with their chemical shifts influenced by the electron-donating amino and hydroxymethyl groups, and the electron-withdrawing bromo group. The methylene (B1212753) protons of the hydroxymethyl group would be expected to appear as a singlet in a distinct region of the spectrum.

Interactive Data Table: NMR Data of Related Pyridine Compounds

| Compound Name | Nucleus | Chemical Shift (δ) ppm |

| 2-Amino-5-bromopyridine | ¹H | Data available but specific shifts not detailed in provided search results. chemicalbook.com |

| ¹³C | Data available but specific shifts not detailed in provided search results. nih.gov | |

| 2-Bromopyridine | ¹H | 8.30-8.40 (m, 1H), 7.55-7.50 (m, 1H), 7.46-7.44 (m, 1H), 7.26-7.21 (m, 1H). rsc.org |

| ¹³C | 150.3, 142.4, 138.6, 128.4, 122.8. rsc.org |

Advanced Mass Spectrometry Techniques (HRMS, LC-MS, UPLC-MS, ESI-MS)

Advanced mass spectrometry techniques are crucial for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

For the structural isomer, (2-AMINO-5-BROMOPYRIDIN-3-YL)METHANOL HYDROBROMIDE, Electrospray Ionization Mass Spectrometry (ESI-MS) data shows a positive ion at m/z 203.0, corresponding to the protonated molecule of the free base [(M-80)+H]⁺, where M is the mass of the hydrobromide salt. This suggests that the free base, (2-Amino-5-bromopyridin-3-yl)methanol, has a molecular weight of approximately 202 g/mol . Given that this compound is an isomer, it would be expected to have the same molecular weight and a molecular ion peak at a similar m/z value in its mass spectrum.

A publication on the structural analysis of oligosaccharides mentions the use of 2-amino-5-bromopyridine for tagging, followed by electrospray mass spectrometry, indicating the amenability of such compounds to this ionization technique. ncats.io

Interactive Data Table: Mass Spectrometry Data of a Related Isomer

| Compound Name | Ionization Technique | m/z | Interpretation |

| (2-AMINO-5-BROMOPYRIDIN-3-YL)METHANOL HYDROBROMIDE | ESI (positive ion) | 203.0 | [M-80+H]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H stretching vibrations of the primary amine, O-H stretching of the alcohol, C-H stretching of the aromatic ring and the methylene group, C=C and C=N stretching of the pyridine ring, and C-Br stretching. Primary amines typically show two N-H stretching bands. youtube.com The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of absorptions characteristic of the entire molecule. libretexts.orgkhanacademy.org

While a spectrum for the target compound is not available, the IR spectrum of 2-amino-5-bromopyridine has been documented, which would share similarities in the regions corresponding to the aminobromopyridine core. researchgate.net

Electronic Spectroscopy (UV-Vis) for Electronic Transitions

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound would be expected to show absorptions characteristic of the substituted pyridine ring. The amino and hydroxymethyl groups may cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine.

Studies on other aminopyridine derivatives have utilized UV-Vis spectroscopy to characterize their electronic properties. sharif.edumdpi.comnih.govnih.gov For instance, changes in the absorption spectra of proteins in the UV region are used to study the environment of aromatic amino acid residues like tyrosine. nih.gov

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing unequivocal structural proof.

No crystal structure has been reported for this compound. However, the crystal structures of several related aminopyridine compounds have been determined, offering insights into the potential packing and intermolecular interactions. For example, the crystal structure of 2-amino-5-bromopyridine has been solved, revealing details about its solid-state conformation and hydrogen bonding patterns. nih.gov Similarly, studies on 3-aminopyridine (B143674) and 4-aminopyridine (B3432731) have elucidated their crystal structures and intermolecular interactions. nih.govresearchgate.nettubitak.gov.tr These studies often highlight the role of N-H···N and other hydrogen bonds in forming one-, two-, or three-dimensional networks in the solid state. nih.govresearchgate.net

Interactive Data Table: Crystallographic Data of a Related Compound

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| 2-Amino-5-bromopyridine | Monoclinic | P 1 21/c 1 | 13.80 | 5.839 | 7.687 | 106.04 |

Hyphenated Techniques for Analytical Purity and Structure Confirmation

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and the confirmation of compound identity and purity. Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are particularly valuable.

For a compound like this compound, LC-MS or UPLC-MS would be the methods of choice for confirming its purity. The liquid chromatography step would separate the target compound from any impurities or starting materials, and the mass spectrometer would provide mass information for the eluting components, thus confirming the identity of the main peak. While specific applications of these techniques to the title compound are not detailed in the available literature, a vendor of the isomeric (5-Amino-3-bromopyridin-2-yl)methanol indicates the availability of LC-MS and UPLC data for their product. bldpharm.com

Computational and Theoretical Studies on 5 Amino 2 Bromopyridin 3 Yl Methanol Chemistry

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, or approximations of it, these methods can predict a wide range of molecular characteristics with varying levels of accuracy.

Density Functional Theory (DFT) for Molecular Geometry and Electronic Properties

Density Functional Theory (DFT) has become a primary computational method for studying molecules the size of (5-Amino-2-bromopyridin-3-yl)methanol due to its favorable balance of accuracy and computational cost. DFT calculations are used to determine the most stable three-dimensional arrangement of atoms (optimized geometry) and to analyze the molecule's electronic landscape.

Molecular Geometry: DFT methods, often employing functionals like B3LYP combined with basis sets such as 6-311+G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.govscispace.com For this compound, the geometry is defined by the planar pyridine (B92270) ring substituted with amino, bromo, and hydroxymethyl groups. The calculations would confirm the planarity of the ring and predict the rotational orientation of the hydroxymethyl group's C-O bond relative to the ring. Small deviations from experimental solid-phase data, such as those from X-ray crystallography, are expected as theoretical calculations are typically performed on a single molecule in the gas phase. nih.gov

Table 1: Predicted Optimized Geometrical Parameters for this compound using DFT (Illustrative Data) This table is illustrative, based on typical values for similar pyridine derivatives.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C2-Br | 1.895 |

| Bond Length (Å) | C5-N(H2) | 1.380 |

| Bond Length (Å) | C3-C(H2OH) | 1.510 |

| Bond Length (Å) | C(H2)-OH | 1.430 |

| Bond Angle (°) | C3-C2-Br | 118.5 |

| Bond Angle (°) | C4-C5-N(H2) | 121.0 |

| Bond Angle (°) | C2-C3-C(H2OH) | 122.5 |

| Dihedral Angle (°) | C2-C3-C(H2)-O | -65.0 |

Electronic Properties: DFT is also employed to calculate key electronic properties that govern reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. nih.govmdpi.com The distribution of these frontier orbitals reveals the likely sites for electrophilic and nucleophilic attack. For this molecule, the HOMO is expected to be localized on the electron-rich amino group and the pyridine ring, while the LUMO may be distributed across the pyridine ring, influenced by the electron-withdrawing bromine atom. Other properties like the molecular electrostatic potential (MEP) map can identify electron-rich (negative potential) and electron-poor (positive potential) regions, highlighting active sites for intermolecular interactions. scispace.com

Table 2: Calculated Electronic Properties for this compound (Illustrative Data) This table is illustrative, based on typical values for similar pyridine derivatives.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.15 eV |

| LUMO Energy | -1.95 eV |

| HOMO-LUMO Gap (ΔE) | 4.20 eV |

| Dipole Moment | 2.5 D |

| Chemical Hardness (η) | 2.10 eV |

| Electronegativity (χ) | 4.05 eV |

Ab Initio Methods for High-Accuracy Calculations

Ab initio (from first principles) methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy than standard DFT for calculating electronic energies and properties. These methods are computationally more demanding and are often used to benchmark results from less expensive methods like DFT or for systems where DFT may not be sufficiently accurate. While no specific ab initio studies on this compound were found, such methods could be applied to accurately calculate reaction barriers, interaction energies in dimers, or excited-state properties. For instance, ab initio calculations are valuable for precisely determining the energies of hydrogen-bonded complexes over stacked geometries. nih.gov

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic data, which aids in the interpretation of experimental spectra.

NMR Spectroscopy: DFT calculations can predict ¹H and ¹³C NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used for this purpose. Theoretical predictions help in assigning the signals in an experimental spectrum to specific nuclei in the molecule.

IR Spectroscopy: Theoretical vibrational analysis through DFT can predict the frequencies and intensities of infrared absorptions. scispace.com This is achieved by calculating the second derivatives of the energy with respect to atomic positions. The predicted spectrum can be compared with experimental FT-IR data to confirm the presence of specific functional groups and to understand the molecule's vibrational modes. For this compound, characteristic frequencies for N-H stretching (amino group), O-H stretching (hydroxyl group), C-Br stretching, and various pyridine ring vibrations would be calculated. nist.govresearchgate.net

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the standard method for calculating electronic transitions, which correspond to the absorption bands in a UV-Vis spectrum. researchgate.net These calculations provide the excitation energies and oscillator strengths for the transitions, typically from the HOMO to the LUMO or other low-lying unoccupied orbitals, helping to understand the electronic structure and chromophores within the molecule.

Table 3: Predicted Vibrational Frequencies for Key Functional Groups of this compound (Illustrative Data) This table is illustrative, based on typical values for similar pyridine derivatives.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| O-H Stretch | -CH₂OH | 3550 |

| N-H Asymmetric Stretch | -NH₂ | 3480 |

| N-H Symmetric Stretch | -NH₂ | 3390 |

| C-H Stretch (Aromatic) | Pyridine Ring | 3080 |

| C=C/C=N Stretch | Pyridine Ring | 1610, 1585 |

| N-H Scissoring | -NH₂ | 1630 |

| C-O Stretch | -CH₂OH | 1050 |

| C-Br Stretch | C-Br | 650 |

Molecular Modeling and Dynamics Simulations

While quantum calculations focus on the properties of a single molecule, molecular modeling and dynamics simulations explore the conformational flexibility and intermolecular behavior of molecules, often in a condensed phase.

Conformational Analysis and Energy Landscapes

This compound has conformational flexibility, primarily due to the rotation of the hydroxymethyl (-CH₂OH) group around the C3-C(H2OH) single bond. A conformational analysis involves systematically rotating this bond and calculating the energy at each step to identify stable conformers (energy minima) and the energy barriers between them. This process generates a potential energy surface or landscape. scispace.com The most stable conformer will be the one that minimizes steric hindrance and maximizes favorable intramolecular interactions, such as a potential weak hydrogen bond between the hydroxyl hydrogen and the pyridine nitrogen.

Intermolecular Interactions (e.g., Hydrogen Bonding)

The presence of both hydrogen bond donors (-NH₂ and -OH groups) and acceptors (the pyridine nitrogen and the oxygen and nitrogen atoms) makes this compound capable of forming extensive intermolecular hydrogen bonds. mdpi.com These interactions are critical in determining the crystal packing in the solid state and its behavior in solution.

Computational methods can model these interactions in several ways:

Dimer Calculations: The interaction energy and geometry of a dimer of the molecule can be calculated using DFT or ab initio methods to quantify the strength of specific hydrogen bonds.

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of a large number of molecules over time in a simulated solvent environment. This provides insight into solvation effects and the dynamic nature of hydrogen bonding networks in solution.

For this compound, strong N-H···N and O-H···N hydrogen bonds are expected to be the dominant intermolecular interactions, leading to the formation of chains or more complex networks in the solid state.

Reaction Mechanism Elucidation via Computational Approaches

Computational chemistry serves as a powerful tool for investigating the intricate details of chemical reactions involving this compound. By employing quantum mechanical calculations, researchers can model the behavior of molecules and predict their reactivity, providing insights that are often difficult to obtain through experimental methods alone. Density Functional Theory (DFT) is a commonly utilized method for these studies, offering a good balance between accuracy and computational cost. scirp.orgresearchgate.netnih.gov Such computational approaches allow for a detailed examination of reaction pathways, the identification of transient species, and the quantification of energetic barriers, all of which are crucial for understanding and optimizing chemical syntheses.

Transition State Characterization

A key aspect of elucidating a reaction mechanism is the characterization of its transition state(s). The transition state represents the highest energy point along the reaction coordinate, and its structure determines the feasibility and stereochemical outcome of a reaction. Computational methods, particularly DFT, are adept at locating and characterizing these fleeting structures. acs.org For reactions involving this compound, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the amino or methanol (B129727) groups, computational chemists can model the geometry of the transition state.

Key parameters that are typically analyzed in transition state characterization include:

Imaginary Frequencies: A true transition state is characterized by having exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate.

Bond Lengths and Angles: The geometry of the transition state provides valuable information about which bonds are breaking and which are forming.

Atomic Charges: Analysis of the charge distribution in the transition state can reveal the electronic nature of the reaction, such as the buildup of positive or negative charge at specific atoms.

For instance, in a hypothetical nucleophilic aromatic substitution reaction on this compound, computational studies could characterize the Meisenheimer complex, which is a key intermediate. The transition state leading to this intermediate would show the partial formation of the new bond with the nucleophile and the partial breaking of the carbon-bromine bond.

Table 1: Hypothetical Transition State Parameters for a Nucleophilic Substitution on this compound

| Parameter | Value | Description |

| Imaginary Frequency | -350 cm⁻¹ | Indicates a true transition state corresponding to the C-Br bond cleavage and C-Nu bond formation. |

| C-Br Bond Length | 2.15 Å | Elongated compared to the ground state, indicating bond breaking. |

| C-Nu Bond Length | 2.05 Å | Partially formed bond with the incoming nucleophile. |

| Charge on Bromine | -0.45 e | Increased negative charge, consistent with its departure as a bromide ion. |

Reaction Energetics and Kinetics

These energetic parameters are crucial for understanding the kinetics of a reaction. A higher activation energy corresponds to a slower reaction rate, as fewer molecules will have sufficient energy to overcome the energy barrier. Computational studies can also provide insights into the thermodynamics of a reaction, indicating whether it is likely to be exothermic or endothermic.

For example, a computational study on the functionalization of the amino group of this compound could compare the energetics of different reaction pathways, helping to predict which reaction conditions would be most favorable.

Table 2: Hypothetical Energetic Data for a Reaction of this compound

| Reaction Step | ΔE (kcal/mol) | ΔG (kcal/mol) | Description |

| Reactant Complex Formation | -2.5 | -1.8 | Initial association of reactants. |

| Transition State 1 | +15.2 | +16.5 | Energy barrier for the first step. |

| Intermediate Formation | +3.1 | +2.7 | Formation of a metastable intermediate. |

| Transition State 2 | +12.8 | +13.9 | Energy barrier for the second step. |

| Product Formation | -10.7 | -11.5 | Overall reaction is exothermic and exergonic. |

In Silico Design and Virtual Screening Applications (e.g., for Ligand Discovery, Chiral Dopants)

The structural features of this compound, including its substituted pyridine ring, make it an interesting scaffold for in silico drug design and the development of novel materials. rsc.orgnih.govrsc.org Computational techniques such as molecular docking and virtual screening are instrumental in exploring the potential applications of this compound and its derivatives.

Ligand Discovery: In the context of drug discovery, this compound can be used as a building block for creating libraries of virtual compounds. cmjpublishers.comauctoresonline.orgmalariaworld.orgnih.gov These libraries can then be screened against the binding sites of biological targets, such as enzymes or receptors, using molecular docking simulations. researchgate.netnih.govd-nb.infomdpi.comnih.govmdpi.com The goal of these simulations is to predict the binding affinity and orientation of the virtual compounds, allowing researchers to identify promising candidates for further experimental investigation. researchgate.netnih.gov The amino, bromo, and methanol functional groups on the pyridine ring offer multiple points for chemical modification, enabling the design of diverse libraries of compounds with tailored properties. elsevierpure.com

Chiral Dopants: The development of chiral materials is an active area of research, with applications in areas such as liquid crystals and asymmetric catalysis. While this compound itself is not chiral, it can be used as a precursor for the synthesis of chiral derivatives. Computational methods can be employed to design and evaluate the potential of these chiral derivatives as dopants. rsc.orgnih.gov For example, theoretical calculations can predict the helical twisting power of a chiral dopant when mixed with a liquid crystal host.

Table 3: Hypothetical Virtual Screening Results for Derivatives of this compound against a Kinase Target

| Compound ID | Docking Score (kcal/mol) | Predicted Hydrogen Bonds | Key Interacting Residues |

| Derivative 1 | -9.2 | 3 | Asp145, Lys72, Glu91 |

| Derivative 2 | -8.7 | 2 | Asp145, Gln131 |

| Derivative 3 | -8.5 | 4 | Asp145, Lys72, Tyr130, Glu91 |

| Derivative 4 | -8.1 | 2 | Lys72, Gln131 |

These computational approaches provide a rational basis for the design of new molecules based on the this compound scaffold, accelerating the discovery of new drugs and materials with desired properties.

Applications As a Key Intermediate in Complex Chemical Synthesis

Building Block for Nitrogen-Containing Heterocycles

The unique arrangement of reactive sites on the (5-Amino-2-bromopyridin-3-yl)methanol scaffold makes it an ideal starting material for the synthesis of various fused and substituted nitrogen-containing heterocycles. These heterocyclic motifs are of significant interest in medicinal chemistry and materials science. The amino group can act as a nucleophile or be transformed into a diazonium salt for further reactions, the bromine atom is susceptible to substitution or cross-coupling reactions, and the hydroxymethyl group can be oxidized or otherwise modified to participate in cyclization reactions.

While specific examples detailing the direct use of this compound in the synthesis of pyrazolopyridines or other fused heterocycles are not extensively documented in readily available literature, the general reactivity of substituted aminopyridines suggests its high potential in this area. For instance, aminopyridine derivatives are known to undergo condensation and cyclization reactions to form a variety of bicyclic and polycyclic heterocyclic systems. The presence of the bromo and hydroxymethyl groups on the same molecule offers multiple pathways for intramolecular cyclization, leading to the formation of novel heterocyclic frameworks.

Scaffold for Novel Ligands in Catalysis

The development of novel ligands is crucial for advancing the field of catalysis, enabling more efficient and selective chemical transformations. This compound serves as a promising scaffold for the design and synthesis of new ligands due to the presence of multiple coordination sites.

Chelating Ligands for Transition Metal Catalysis

The nitrogen atom of the pyridine (B92270) ring and the amino group in this compound can act as a bidentate chelating system for transition metals. Furthermore, the hydroxymethyl group can be chemically modified to introduce additional donor atoms, leading to the formation of tridentate or even tetradentate ligands. These chelating ligands can coordinate with various transition metals, such as palladium, copper, and nickel, to form stable complexes.

These metal complexes can then be employed as catalysts in a variety of organic reactions. For example, palladium complexes bearing ligands derived from aminopyridines have been utilized in cross-coupling reactions. While direct studies on ligands derived from this compound are limited, the analogous structures of other aminopyridine-based ligands suggest their potential utility in reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. The electronic properties of the ligand, influenced by the amino and bromo substituents, can be fine-tuned to modulate the reactivity and selectivity of the metal catalyst.

Chiral Ligands for Asymmetric Synthesis

Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry. The development of effective chiral ligands is a cornerstone of this field. This compound can be utilized as a precursor for the synthesis of chiral ligands by introducing a chiral moiety, often through reaction at the amino or hydroxymethyl group.

For instance, the amino group can be reacted with a chiral auxiliary to introduce a stereocenter. Alternatively, the hydroxymethyl group can be used to attach a chiral entity. The resulting chiral ligands can then be complexed with transition metals to create catalysts for a wide range of asymmetric transformations, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The rigid pyridine backbone of the ligand can provide a well-defined chiral environment around the metal center, leading to high levels of enantioselectivity in the catalyzed reaction. Although specific examples of chiral ligands derived directly from this compound are not prevalent in the literature, the principles of chiral ligand design strongly support its potential as a valuable scaffold in this domain.

Precursor for Advanced Functional Materials

The unique electronic and structural features of the pyridine ring, combined with the versatile functional groups of this compound, make it an attractive precursor for the synthesis of advanced functional materials with potential applications in optics and electronics.

Photoactive Compounds

Photoactive compounds, which interact with light to produce a specific physical or chemical effect, are essential components in various technologies, including organic light-emitting diodes (OLEDs), solar cells, and photodynamic therapy. The extended π-system of the pyridine ring in this compound can be further extended through chemical modifications, particularly at the bromo and amino positions, to create molecules with tailored photophysical properties.

Future Research Directions and Challenges

Development of More Sustainable Synthetic Routes

The current synthesis of pyridine (B92270) derivatives often relies on multi-step processes that may involve harsh reagents and generate significant waste. A primary challenge is the development of greener, more efficient synthetic pathways to (5-Amino-2-bromopyridin-3-yl)methanol. Future research should focus on atom-economical approaches that minimize environmental impact.

Key areas for development include:

Catalytic Systems: Exploring novel heterogeneous and homogeneous catalysts could lead to milder reaction conditions and improved selectivity, reducing the need for protecting groups and purification steps. numberanalytics.com The use of solid-supported catalysts, such as those based on zeolites or metal-organic frameworks (MOFs), offers the advantage of easy separation and recyclability. numberanalytics.com

Renewable Feedstocks: Investigating the use of biomass-derived materials as starting points for pyridine synthesis presents a significant opportunity for sustainability. numberanalytics.com Converting biomass-derived aldehydes and ammonia (B1221849) into pyridines through catalytic processes can provide a greener alternative to fossil fuel-based feedstocks. numberanalytics.com

Flow Chemistry: Continuous flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for easier scale-up compared to traditional batch processes. Developing a flow-based synthesis for this compound could significantly improve efficiency and consistency.

Multicomponent Reactions (MCRs): Designing one-pot MCRs can dramatically increase efficiency by combining several synthetic steps without isolating intermediates. mdpi.comd-nb.info This approach aligns with the principles of green chemistry by reducing solvent usage and waste generation.

| Sustainable Approach | Potential Advantages for this compound Synthesis | Research Focus |

|---|---|---|

| Heterogeneous Catalysis | Catalyst recyclability, simplified product purification, enhanced stability. numberanalytics.com | Development of tailored zeolite or MOF-based catalysts. |

| Biomass-Derived Feedstocks | Reduced reliance on fossil fuels, potential for novel derivatives. numberanalytics.com | Identifying and converting suitable biomass precursors. |